BRD4 Inhibitor-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

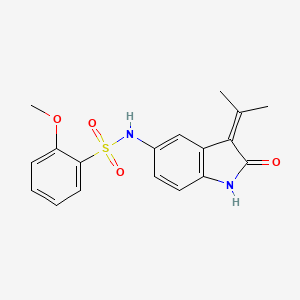

C18H18N2O4S |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-methoxy-N-(2-oxo-3-propan-2-ylidene-1H-indol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H18N2O4S/c1-11(2)17-13-10-12(8-9-14(13)19-18(17)21)20-25(22,23)16-7-5-4-6-15(16)24-3/h4-10,20H,1-3H3,(H,19,21) |

InChI Key |

CDERLIUJSXSXFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of the Potent BRD4 Inhibitor (+)-JQ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of the potent and selective BET bromodomain inhibitor, (+)-JQ1. Due to the placeholder nature of "BRD4 Inhibitor-20," this document focuses on (+)-JQ1, a well-documented and widely studied thieno-triazolo-1,4-diazepine that serves as a quintessential example in the field of epigenetic drug discovery.[1][2]

Introduction to BRD4 and BET Bromodomain Inhibition

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key modification associated with transcriptionally active chromatin.[3] By recruiting transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, BRD4 plays a pivotal role in regulating the expression of genes involved in cell proliferation, inflammation, and cancer.[4][5] Notably, BRD4 is a critical regulator of oncogenes like MYC.[6][7] The inactivation of BRD4 has demonstrated significant potential in inhibiting cancer development, establishing it as a promising therapeutic target.[4]

Small-molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains, such as (+)-JQ1, can displace these proteins from chromatin, leading to the suppression of target gene expression.[6][8] This mechanism of action has shown therapeutic promise in a variety of diseases, particularly in oncology and inflammatory conditions.[3]

Discovery of (+)-JQ1

(+)-JQ1 was developed by the James Bradner laboratory and named after the chemist Jun Qi.[1] The discovery was inspired by a Mitsubishi Tanabe Pharma patent for similar BET inhibitors.[1] The thieno-triazolo-1,4-diazepine scaffold was identified as a potent and selective binder to the bromodomains of the BET family.[8] The (+)-enantiomer of JQ1 was found to be the active stereoisomer, binding with high affinity to the acetyl-lysine binding pocket of BET bromodomains, while the (-)-enantiomer is largely inactive.[8][9]

Synthesis of (+)-JQ1

Several synthetic routes for both racemic and enantiomerically pure (+)-JQ1 have been developed. A common approach involves a multi-step synthesis culminating in the formation of the triazole ring. One scalable, one-pot, three-step method involves the conversion of a benzodiazepine intermediate to a thioamide using Lawesson's reagent, followed by the formation of an amidrazone and subsequent installation of the triazole moiety.[10][11] For the synthesis of the enantiomerically enriched (+)-JQ1, safer reagents like diphenyl chlorophosphate have been successfully substituted for more toxic alternatives without compromising yield or purity.[11][12]

Quantitative Biological Data

The biological activity of (+)-JQ1 has been extensively characterized using various biochemical and cellular assays. The following tables summarize key quantitative data for (+)-JQ1 against BET bromodomains.

Table 1: Inhibitory Potency (IC50) of (+)-JQ1 against BET Bromodomains

| Target Bromodomain | Assay Type | IC50 (nM) | Reference |

| BRD4 (BD1) | TR-FRET | 77 | [8] |

| BRD4 (BD2) | TR-FRET | 33 | [8] |

| BRD2 (BD1) | TR-FRET | 18 | [13] |

| BRD2 (N-terminal) | - | 17.7 | [14] |

| BRD4 (C-terminal) | - | 32.6 | [14] |

| CREBBP | TR-FRET | >10,000 | [8] |

Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains

| Target Bromodomain | Kd (nM) | Reference |

| BRD4 (N-terminal) | 49 | [14] |

| BRD4 (C-terminal) | 90.1 | [14] |

| BRD2 (N-terminal) | 128 | [14] |

| BRD3 (N-terminal) | 59.5 | [14] |

| BRD3 (C-terminal) | 82 | [14] |

| BRDT (N-terminal) | 190 | [14] |

Signaling Pathways and Experimental Workflows

BRD4 Signaling Pathway

BRD4 plays a central role in transcriptional activation. It binds to acetylated histones at promoters and enhancers and recruits P-TEFb, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including oncogenes like MYC and inflammatory genes.[3][5] (+)-JQ1 competitively inhibits the binding of BRD4 to acetylated histones, thereby preventing this cascade.

Caption: BRD4 Signaling Pathway and Inhibition by (+)-JQ1.

Experimental Workflow for BRD4 Inhibitor Screening

A typical workflow for identifying and characterizing BRD4 inhibitors involves a primary biochemical screen, followed by secondary assays to confirm activity and determine the mechanism of action, and finally cellular assays to assess biological function.

Caption: Workflow for BRD4 Inhibitor Discovery.

Experimental Protocols

AlphaScreen Assay for BRD4 Inhibition

This assay measures the disruption of the interaction between BRD4 and an acetylated histone peptide.[15][16][17][18]

-

Reagents : GST-tagged BRD4 (BD1), biotinylated tetra-acetylated histone H4 peptide, Glutathione AlphaLISA Acceptor beads, and Streptavidin-conjugated Donor beads.

-

Procedure :

-

Add GST-BRD4(BD1), biotinylated histone H4 peptide, and the test compound (e.g., (+)-JQ1) to a 384-well plate.

-

Incubate at room temperature for 30 minutes to allow for binding.

-

Add Glutathione AlphaLISA Acceptor beads and incubate for 60 minutes.

-

Add Streptavidin Donor beads under subdued light and incubate for 30 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Principle : In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the BRD4-histone interaction, generating a chemiluminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[19]

-

Cell Treatment : Treat cultured cells (e.g., a cancer cell line) with the test compound or vehicle control (DMSO) and incubate to allow for cell penetration and target binding.

-

Heating : Harvest the cells, resuspend them in a buffer, and aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Protein Extraction : Lyse the cells by freeze-thawing to separate the soluble and precipitated protein fractions. Centrifuge to pellet the aggregated proteins.

-

Analysis : Collect the supernatant (soluble fraction) and analyze the amount of soluble BRD4 at each temperature point by Western blotting.

-

Principle : Ligand binding stabilizes the target protein, increasing its melting temperature. Therefore, in the presence of a binding compound like (+)-JQ1, BRD4 will remain soluble at higher temperatures compared to the vehicle-treated control.

Cell Proliferation (MTT) Assay

This assay measures the effect of the inhibitor on cell viability.[19]

-

Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Conclusion

(+)-JQ1 serves as a foundational tool compound for the study of BET bromodomain biology and a scaffold for the development of clinical candidates targeting BRD4. Its discovery and characterization have provided a robust blueprint for targeting epigenetic reader domains. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and chemical biology, facilitating further exploration of BRD4 inhibition for therapeutic benefit.

References

- 1. JQ1 - Wikipedia [en.wikipedia.org]

- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (+)-JQ1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BRD4 Inhibitors in Gene Expression: A Technical Guide

Disclaimer: No specific public domain information is available for a compound named "BRD4 Inhibitor-20." This guide provides a comprehensive overview of the role of the broader class of Bromodomain-containing protein 4 (BRD4) inhibitors in gene expression, using data from well-characterized molecules such as JQ1. The principles, pathways, and methodologies described are representative of how a novel BRD4 inhibitor would be characterized and understood.

Executive Summary

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that plays a pivotal role in regulating gene transcription.[1][2] It recognizes and binds to acetylated lysine residues on histone tails, acting as a scaffold to recruit transcriptional machinery to chromatin, thereby driving the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[1] Dysregulation of BRD4 activity is strongly associated with various malignancies, making it a prominent therapeutic target in oncology.[2][3] BRD4 inhibitors are small molecules designed to competitively bind to the bromodomains of BRD4, displacing it from chromatin and subsequently suppressing the transcription of its target genes, most notably the oncogene MYC.[1][4] This guide details the core mechanisms of BRD4 inhibitors, presents quantitative data on their effects, outlines key experimental protocols for their study, and visualizes the critical signaling pathways they modulate.

Core Mechanism of Action in Gene Expression

The primary mechanism by which BRD4 inhibitors modulate gene expression is through the competitive displacement of BRD4 from acetylated chromatin.[1]

-

Binding to Acetylated Histones: BRD4 utilizes its two tandem bromodomains (BD1 and BD2) to bind to acetylated lysine residues on histones H3 and H4, particularly at enhancers and super-enhancers—large clusters of enhancers that drive expression of genes critical for cell identity and disease.[5]

-

Recruitment of P-TEFb: Once bound to chromatin, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[6][7]

-

Transcriptional Elongation: P-TEFb then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2, an essential step for releasing Pol II from promoter-proximal pausing and initiating productive transcriptional elongation.[6][7]

-

Inhibitor Action: BRD4 inhibitors mimic the structure of acetylated lysine and occupy the hydrophobic pocket of BRD4's bromodomains.[2] This prevents BRD4 from binding to chromatin, leading to the dissociation of the BRD4/P-TEFb complex from gene promoters and enhancers.[5]

-

Gene Suppression: The loss of P-TEFb at these sites results in a failure to phosphorylate RNA Pol II, causing transcriptional pausing and a potent suppression of target gene expression, including critical oncogenes like MYC, FOSL1, and BCL2.[4][8][9]

Data Presentation: Efficacy of BRD4 Inhibitors

The following tables summarize quantitative data for various BRD4 inhibitors, demonstrating their potency in different cancer cell lines and their effect on key target gene expression.

Table 1: Inhibitory Concentration (IC50) of Selected BRD4 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |

| JQ1 | H1975 | Lung Adenocarcinoma | < 5 µM | [8] |

| JQ1 | A549 | Lung Adenocarcinoma | > 10 µM | [8] |

| OTX-015 | HEC-1A | Endometrial Cancer | (Not specified) | [3] |

| OTX-015 | Ishikawa | Endometrial Cancer | (Not specified) | [3] |

| Compound 35 | MV4-11 | Acute Myeloid Leukemia | 26 nM | [9] |

| Compound 35 | MOLM-13 | Acute Myeloid Leukemia | 53 nM | [9] |

| Compound 83 | A375 | Melanoma | (Not specified, inhibits BRD4(1) at 70 nM) | [9] |

| OPT-0139 | SKOV3 | Ovarian Cancer | ~1 µM | [10] |

| OPT-0139 | OVCAR3 | Ovarian Cancer | ~0.5 µM | [10] |

| iBET | LNCaP | Prostate Cancer | 0.1 - 0.5 µM | [11] |

| dBET-1 | LNCaP | Prostate Cancer | < 0.001 µM | [11] |

| C-34 | NRCFs | Neonatal Rat Cardiac Fibroblasts | 0.2 - 2 µmol/L (range for multiple compounds) | [12] |

Table 2: Effect of BRD4 Inhibition on MYC Expression

| Inhibitor | Cell Line | Cancer Type | Treatment Details | MYC Expression Change | Reference |

| JQ1 | MM.1S | Multiple Myeloma | 500 nM, 1-8 hours | Time-dependent downregulation (mRNA) | [4] |

| JQ1 | MM.1S | Multiple Myeloma | 500 nM, 24 hours | Decreased c-Myc protein | [4] |

| JQ1 | Cal27 | Oral Squamous Cell Carcinoma | 24-48 hours | Significant downregulation (mRNA & protein) | [13] |

| JQ1 | HEC-1A | Endometrial Cancer | (Concentration not specified) | Significant reduction in c-Myc protein | [3] |

| JQ1 | MCC-3 / MCC-5 | Merkel Cell Carcinoma | 800 nM, 72 hours | Significant reduction in c-Myc (mRNA & protein) | [14] |

| siRNA | SK-N-BE(2) | Neuroblastoma | Knockdown of BRD4 | Significant reduction in N-Myc (mRNA & protein) | [15] |

Signaling Pathways Modulated by BRD4 Inhibitors

BRD4 inhibitors impact several critical signaling pathways that control gene expression. The diagrams below, generated using DOT language, illustrate these interactions.

Transcriptional Elongation Pathway

This pathway is the central mechanism of BRD4 action. BRD4 links chromatin recognition to the machinery of transcriptional elongation.

NF-κB Signaling Pathway

BRD4 acts as a critical coactivator for the NF-κB pathway, linking inflammation to gene expression.

YAP/TAZ Signaling Pathway

The Hippo pathway effectors YAP and TAZ physically engage BRD4 to drive a pro-tumorigenic transcriptional program.[5][16]

Experimental Protocols

Investigating the role of a BRD4 inhibitor requires a suite of molecular biology techniques to assess its impact on protein levels, chromatin binding, and target gene transcription.

General Experimental Workflow

The logical flow for characterizing a novel BRD4 inhibitor typically follows these steps.

Western Blot for Protein Expression

This technique is used to measure the levels of specific proteins (e.g., c-Myc, PARP) in cells following treatment with a BRD4 inhibitor.[1][17][18]

1. Sample Preparation:

-

Culture cells to desired confluency and treat with the BRD4 inhibitor or vehicle control for the specified time.

-

Wash cells with ice-cold 1X PBS and aspirate.

-

Lyse cells by adding 1X SDS sample buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape cells and transfer the lysate to a microcentrifuge tube.[19]

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

-

Heat the samples at 95-100°C for 5 minutes, then centrifuge to pellet debris.

2. SDS-PAGE:

-

Load 20-40 µg of protein lysate per well onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel in 1X running buffer until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[20]

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-BRD4, anti-β-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a digital imager or X-ray film. Quantify band intensity relative to a loading control (e.g., β-Actin or GAPDH).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if the BRD4 inhibitor successfully displaces BRD4 from specific DNA regions, such as the MYC enhancer.[21][22]

1. Cross-linking:

-

Treat cultured cells with the BRD4 inhibitor or vehicle.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

2. Cell Lysis and Chromatin Fragmentation:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells using a lysis buffer containing protease inhibitors.

-

Fragment the chromatin into 200-1000 bp pieces using sonication or micrococcal nuclease (MNase) digestion. This step requires careful optimization.[21]

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce nonspecific background.

-

Incubate a portion of the lysate with an anti-BRD4 antibody (or a negative control IgG) overnight at 4°C on a rotator.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat the samples with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification spin column.

6. Analysis:

-

Quantify the enrichment of specific DNA sequences (e.g., MYC enhancer) in the immunoprecipitated sample using quantitative PCR (qPCR) and normalize to the input chromatin sample.

Luciferase Reporter Assay

This assay measures the effect of a BRD4 inhibitor on the activity of a specific gene promoter.[2][23][24]

1. Plasmid Construction:

-

Clone the promoter region of a BRD4-target gene (e.g., MYC) into a reporter vector upstream of a luciferase gene (e.g., Firefly luciferase from a pGL3/pGL4 vector).

2. Transfection:

-

Co-transfect the reporter construct into cultured cells along with a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter. The control plasmid is used to normalize for transfection efficiency.[23]

3. Treatment and Lysis:

-

After 24 hours, treat the transfected cells with various concentrations of the BRD4 inhibitor or vehicle control.

-

Incubate for an additional 24-48 hours.

-

Wash the cells and lyse them using a passive lysis buffer.

4. Luminescence Measurement:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Sequentially add the substrates for Firefly luciferase and then Renilla luciferase (using a dual-luciferase assay system).

-

Measure the luminescence generated from each reaction.

5. Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each sample.

-

Normalize the results to the vehicle-treated control to determine the relative change in promoter activity induced by the inhibitor.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. opentrons.com [opentrons.com]

- 3. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional addiction in cancer cells is mediated by YAP/TAZ through BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Transcriptional addiction in cancer cells is mediated by YAP/TAZ through BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 20. cusabio.com [cusabio.com]

- 21. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Protocol to study cis-regulatory activity of GWAS loci for specific gene promoters in human primary astrocytes using luciferase reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of BRD4 Inhibitor-20: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in a variety of diseases, most notably cancer. BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci. This activity is crucial for the expression of key oncogenes such as c-MYC. Consequently, the development of small molecule inhibitors targeting BRD4 has become an area of intense research.

This technical guide provides a comprehensive overview of the target validation of a representative BRD4 inhibitor, herein referred to as "BRD4 Inhibitor-20". The content herein is a synthesis of established methodologies and data from well-characterized BRD4 inhibitors, providing a robust framework for the validation of novel BRD4-targeting compounds.

Data Presentation: Quantitative Analysis of BRD4 Inhibitor Activity

The initial validation of a BRD4 inhibitor involves quantifying its binding affinity and inhibitory activity against the target protein. Below are representative data tables summarizing the biochemical and cellular activities of well-characterized BRD4 inhibitors, which can serve as a benchmark for "this compound".

Table 1: Biochemical Activity of Representative BRD4 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| JQ1 | AlphaScreen | BRD4 (BD1) | 77 | 50 | [1] |

| I-BET762 | TR-FRET | BRD4 (BD1/2) | 25-50 | - | [2] |

| OTX015 | AlphaScreen | BRD4 (BD1/2) | 19-39 | - | [2] |

| PFI-1 | BROMOscan | BRD4 (BD1) | 18 | 21 | [2] |

Table 2: Cellular Activity of Representative BRD4 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| JQ1 | MM.1S (Multiple Myeloma) | Cell Proliferation | Viability | 119 | [1] |

| I-BET762 | MV4-11 (AML) | Cell Proliferation | Viability | 4 | [2] |

| OTX015 | Ty82 (GIST) | Cell Proliferation | Viability | 480 | [3] |

| dBET1 | LS174t (Colorectal Cancer) | Cell Proliferation | Viability | 8 | [4] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate validation of a BRD4 inhibitor. The following sections provide step-by-step methodologies for key in vitro and cellular assays.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding

This assay is a bead-based, non-radioactive method to measure the binding of an inhibitor to the BRD4 bromodomain.

Materials:

-

Recombinant human BRD4 (BD1 or BD2 domain, GST-tagged)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well white microplates

-

AlphaScreen-capable plate reader

Procedure:

-

Compound Preparation: Serially dilute "this compound" in DMSO, and then further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

5 µL of diluted "this compound" or DMSO (for control).

-

10 µL of a pre-mixed solution of recombinant BRD4 protein and biotinylated histone H4 peptide in assay buffer.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.

-

Bead Addition:

-

Add 5 µL of Glutathione Acceptor beads diluted in assay buffer.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of Streptavidin Donor beads diluted in assay buffer.

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: The signal will be inversely proportional to the binding of the inhibitor. Calculate IC50 values using a non-linear regression analysis.

NanoBRET™ Target Engagement Assay

This assay measures the engagement of an inhibitor with BRD4 in living cells, providing a more physiologically relevant assessment of target binding.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NanoLuc®-BRD4 fusion vector

-

HaloTag®-Histone H3.3 fusion vector

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

White, tissue culture-treated 96-well plates

-

Luminescence plate reader with 450 nm and >600 nm filters

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with NanoLuc®-BRD4 and HaloTag®-Histone H3.3 vectors and seed into 96-well plates. Incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of "this compound" to the cells and incubate for the desired time (e.g., 2 hours) at 37°C.

-

Ligand and Substrate Addition:

-

Add HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 2 hours at 37°C.

-

Add NanoBRET™ Nano-Glo® Substrate to all wells.

-

-

Signal Detection: Read the luminescence at 450 nm (donor) and >600 nm (acceptor) within 10 minutes.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). The ratio will decrease with increasing inhibitor concentration. Determine the IC50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of a ligand to its target protein in cells by measuring changes in the protein's thermal stability.

Materials:

-

Cancer cell line expressing BRD4 (e.g., MM.1S)

-

"this compound"

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Anti-BRD4 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

-

PCR tubes and a thermal cycler

Procedure:

-

Cell Treatment: Treat cultured cells with "this compound" or vehicle control (DMSO) for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

-

Western Blotting:

-

Collect the supernatant and determine the protein concentration.

-

Run equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-BRD4 antibody, followed by an HRP-conjugated secondary antibody.

-

-

Signal Detection and Analysis: Detect the signal using a chemiluminescence substrate. The amount of soluble BRD4 at each temperature will be higher in the presence of a binding inhibitor. Plot the band intensities against temperature to generate a melting curve and determine the shift in the melting temperature (Tm).

c-MYC Expression Analysis by Western Blot

This assay evaluates the functional consequence of BRD4 inhibition by measuring the expression of a key downstream target, c-MYC.

Materials:

-

Cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11)

-

"this compound"

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Anti-c-MYC antibody

-

Anti-GAPDH or β-actin antibody (for loading control)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Treat cells with increasing concentrations of "this compound" for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with anti-c-MYC and a loading control antibody.

-

-

Signal Detection and Analysis: Detect the signal using chemiluminescence. Quantify the band intensities to determine the dose-dependent effect of the inhibitor on c-MYC protein levels.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving BRD4, which are disrupted by inhibitors like "this compound".

Caption: BRD4 regulation of c-MYC transcription.

Caption: BRD4 involvement in the NF-κB signaling pathway.

Experimental and Logical Workflows

The following diagrams outline a typical workflow for the validation of a BRD4 inhibitor and the logical relationship of key validation assays.

Caption: A typical experimental workflow for BRD4 inhibitor validation.

Caption: Logical flow of BRD4 target validation.

Conclusion

The comprehensive target validation of a BRD4 inhibitor, such as the representative "this compound," requires a multi-faceted approach encompassing biochemical, cellular, and functional assays. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to rigorously assess the potency, selectivity, and mechanism of action of novel BRD4-targeting compounds. By following these structured methodologies, the scientific community can continue to advance the development of effective and safe BRD4 inhibitors for the treatment of cancer and other debilitating diseases.

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BRD4 Inhibitor-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with BRD4 Inhibitor-20, a potent and selective bromodomain and extra-terminal (BET) inhibitor. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Introduction

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription. Its involvement in the expression of key oncogenes, such as c-Myc, has made it a compelling target for cancer therapy. This compound is a novel small molecule designed to specifically inhibit the activity of BRD4, thereby disrupting downstream oncogenic signaling pathways. This document summarizes the key preclinical findings and experimental protocols related to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies of this compound. This compound, also referred to as "compound 20," is characterized by an acetamide-substituted pyrazole moiety.

| Parameter | Value | Cell Line/System | Reference |

| BRD4(1) IC50 | 17 nM | Biochemical Assay | [1] |

| c-Myc IC50 | 32 nM | MV4-11 cells | [1] |

| c-Myc mRNA Reduction | 50% | MV4-11 Tumor Xenograft (5 mg/kg, b.i.d.) | [1] |

| c-Myc mRNA Reduction | 75% | MV4-11 Tumor Xenograft (15 mg/kg, b.i.d.) | [1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflows of the preclinical experiments.

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These are based on standard methodologies and should be adapted as necessary for specific laboratory conditions.

BRD4(1) Biochemical Inhibition Assay (AlphaScreen)

Objective: To determine the in vitro potency of this compound against the first bromodomain of BRD4.

Materials:

-

Recombinant human BRD4(1) protein (His-tagged)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated donor beads

-

Nickel chelate acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of His-BRD4(1) protein to each well of the microplate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add a fixed concentration of biotinylated histone H4 peptide to each well.

-

Incubate for 60 minutes at room temperature.

-

In subdued light, add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads to each well.

-

Incubate for 60-120 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).

-

Calculate IC50 values using a suitable data analysis software by fitting the data to a four-parameter logistic equation.

c-Myc Cellular Inhibition Assay (MV4-11 Cells)

Objective: To determine the potency of this compound in downregulating c-Myc expression in a relevant cancer cell line.

Materials:

-

MV4-11 acute myeloid leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies against c-Myc and a loading control like GAPDH or β-actin, HRP-conjugated secondary antibodies, and chemiluminescent substrate)

-

Alternatively, reagents for quantitative real-time PCR (qRT-PCR) for c-Myc mRNA quantification.

Procedure (Western Blot):

-

Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to acclimate.

-

Treat the cells with serial dilutions of this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Perform SDS-PAGE and Western blotting according to standard protocols.

-

Probe the membrane with primary antibodies against c-Myc and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the c-Myc signal to the loading control.

-

Calculate IC50 values based on the dose-response curve of c-Myc inhibition.

In Vivo MV4-11 Tumor Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in a human acute myeloid leukemia xenograft model.

Animals:

-

Female Balb/c nude mice (6-8 weeks old)

Materials:

-

MV4-11 cells

-

Matrigel (or similar basement membrane matrix)

-

This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline)

-

Calipers for tumor measurement

-

Reagents for RNA extraction and qRT-PCR.

Procedure:

-

Subcutaneously implant 5-10 x 10^6 MV4-11 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 5 and 15 mg/kg) or vehicle control twice daily (b.i.d.) via the desired route (e.g., intraperitoneal or oral).

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

For pharmacodynamic analysis, a cohort of mice can be euthanized at a specific time point after the last dose (e.g., 4-8 hours).

-

Homogenize a portion of the tumor tissue for RNA extraction.

-

Perform qRT-PCR to quantify the expression levels of c-Myc mRNA, normalized to a housekeeping gene.

-

Analyze the data to determine the percentage of c-Myc mRNA reduction in the treated groups compared to the vehicle control group.

Conclusion

This compound demonstrates potent and selective inhibition of BRD4 in preclinical models. The in vitro and in vivo data support its mechanism of action through the downregulation of c-Myc. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising therapeutic candidate. Further studies are warranted to explore its full therapeutic potential and safety profile.

References

The Pharmacokinetics of Pelabresib (CPI-0610): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelabresib (formerly CPI-0610) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4.[1] As epigenetic readers, BET proteins play a crucial role in regulating the transcription of key oncogenes and inflammatory genes.[2] By competitively binding to the acetyl-lysine binding pockets of BRD4, pelabresib disrupts chromatin remodeling and suppresses the expression of genes critical for tumor cell proliferation and survival, such as MYC.[3][4] This document provides a comprehensive overview of the pharmacokinetic profile of pelabresib, drawing from preclinical and clinical studies, to serve as a technical resource for professionals in the field of drug development.

Mechanism of Action: Targeting Transcriptional Regulation

Pelabresib exerts its therapeutic effects by inhibiting the interaction between BET proteins and acetylated histones. This disruption prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of specific target genes. Key signaling pathways affected by pelabresib include the NF-κB pathway, which is constitutively activated in many hematologic malignancies.[5][6][7] Inhibition of BET proteins by pelabresib has been shown to attenuate NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[8][9] Furthermore, pelabresib treatment results in the suppression of critical oncogenes, including MYC, and other transcription factors such as IKZF1 and IRF4, which are pivotal in the pathogenesis of multiple myeloma.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. targetedonc.com [targetedonc.com]

- 3. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. ashpublications.org [ashpublications.org]

BRD4 Inhibitor-20: A Technical Overview of its Impact on Cellular Signaling

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) protein family, has emerged as a pivotal target in therapeutic research, particularly in oncology and inflammatory diseases.[1][2] BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to drive the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[3] Its role in activating oncogenes such as c-MYC has made it an attractive target for drug development.[1] BRD4 inhibitors are small molecules designed to competitively bind to the bromodomains of BRD4, thereby preventing its association with chromatin and downregulating the expression of its target genes.[1][3] This technical guide provides an in-depth analysis of a representative BET inhibitor, herein referred to as BRD4 Inhibitor-20, focusing on its mechanism of action and its profound effects on critical cell signaling pathways.

Mechanism of Action

BRD4 inhibitors function by disrupting the interaction between BRD4 and acetylated histones.[1] BRD4 possesses two N-terminal bromodomains, BD1 and BD2, which are responsible for recognizing and binding to acetylated lysine residues on histone tails.[4] This binding serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including oncogenes like c-MYC.[1] this compound competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing it from chromatin.[5] This displacement prevents the recruitment of the transcriptional machinery, leading to a significant reduction in the expression of BRD4-dependent genes, ultimately inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[6][7]

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain inhibitor treatment leads to overexpression of multiple kinases in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BRD4 Inhibitor-20 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in oncology. As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 plays a pivotal role in regulating the transcription of key oncogenes, including c-Myc, making it a central figure in cancer cell proliferation and survival.[1] This technical guide focuses on a potent and orally active small molecule, BRD4 Inhibitor-20, detailing its mechanism of action, providing quantitative data on its efficacy, and outlining key experimental protocols for its investigation in a cancer research setting.

Mechanism of Action

BRD4 functions by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits the transcriptional machinery to drive the expression of target genes.[1] BRD4 inhibitors, such as this compound, competitively bind to the bromodomains of BRD4, thereby preventing its interaction with acetylated histones. This displacement from chromatin leads to the suppression of oncogenic transcriptional programs.[1] Specifically, this compound has demonstrated potent inhibitory activity against both the first (BD1) and second (BD2) bromodomains of BRD4.[2] A primary consequence of BRD4 inhibition is the significant downregulation of the c-Myc oncogene, a key driver of cell cycle progression and proliferation in many cancers.[2][3] This leads to cell cycle arrest, primarily in the G1 phase, and a reduction in cancer cell proliferation.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different targets and cell lines.

Table 1: Inhibitory Activity of this compound against BRD Bromodomains [2]

| Target | IC50 (nM) |

| BRD4 (BD1) | 19 |

| BRD4 (BD2) | 28 |

| BRD2 (BD1) | 24 |

| BRD2 (BD2) | 18 |

Table 2: Anti-proliferative Activity of this compound in Human Cell Lines (72-hour treatment) [2]

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Cancer | 4.75 |

| HL-60 | Promyelocytic Leukemia | 1.35 |

| WI-38 | Normal Lung Fibroblast | 44.07 |

Signaling Pathways

BRD4 inhibition by this compound impacts several critical signaling pathways implicated in cancer.

Caption: Mechanism of Action of this compound.

BRD4 also plays a role in inflammatory signaling pathways, such as the NF-κB pathway, and the Hippo-YAP/TAZ pathway, which are often dysregulated in cancer.

Caption: this compound's Impact on NF-κB and YAP/TAZ Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in a laboratory setting.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for assessing the effect of this compound on cancer cell viability using the Cell Counting Kit-8 (CCK-8).

Caption: Experimental Workflow for CCK-8 Cell Viability Assay.

Methodology:

-

Cell Seeding: Seed a suspension of cancer cells (e.g., HT-29, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4][5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4][5]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time will depend on the cell type and density.[4][5]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][5]

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting the cell viability against the logarithm of the inhibitor concentration.

Western Blotting for c-Myc Expression

This protocol details the steps to analyze the protein levels of c-Myc in cancer cells following treatment with this compound.

Caption: Experimental Workflow for Western Blotting.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the c-Myc protein levels.

RNA Sequencing (RNA-seq)

This protocol provides a general workflow for analyzing global gene expression changes in cancer cells treated with this compound.

Caption: Experimental Workflow for RNA Sequencing.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cancer cells with this compound and a vehicle control. Extract total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[6]

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[6]

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.[6]

-

Differential Gene Expression (DEG) Analysis: Identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to the vehicle control.[6]

-

Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways affected by the inhibitor.

-

Conclusion

This compound is a potent and selective inhibitor of the BRD4 protein, demonstrating significant anti-proliferative effects in various cancer cell lines, primarily through the downregulation of the c-Myc oncogene. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed protocols for its investigation. The provided information and methodologies will serve as a valuable resource for researchers and scientists in the field of oncology drug discovery and development, facilitating further exploration of BRD4 inhibitors as a promising therapeutic strategy.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide on BRD4 Inhibitor-20 and the Induction of Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BRD4 Inhibitor-20, a potent and orally active inhibitor of the bromodomain and extra-terminal (BET) family protein BRD4. We delve into its mechanism of action, with a specific focus on its ability to induce cell cycle arrest in cancer cells. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to BRD4 and Its Role in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription.[1][2] It binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[1] BRD4 is particularly important for the expression of key oncogenes, including c-Myc, which is a master regulator of cell proliferation, growth, and metabolism.[3][4] Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2] BRD4 inhibitors are a class of small molecules that competitively bind to the bromodomains of BRD4, displacing it from chromatin and thereby suppressing the transcription of its target genes.[1] This leads to anti-proliferative effects, including cell cycle arrest, apoptosis, and cellular senescence in cancer cells.[5][6]

This compound: A Potent and Specific BRD4 Antagonist

This compound is a potent small molecule inhibitor that targets the bromodomains of BRD4. It exhibits high affinity for both the first (BD1) and second (BD2) bromodomains of BRD4, as well as for other BET family members like BRD2.

Quantitative Data Summary

The following tables summarize the key in vitro activities of this compound.

Table 1: Inhibitory Activity of this compound against BRD4 and BRD2 Bromodomains

| Target | IC50 (nM) |

| BRD4 (BD1) | 19 |

| BRD4 (BD2) | 28 |

| BRD2 (BD1) | 24 |

| BRD2 (BD2) | 18 |

Table 2: Anti-proliferative Activity of this compound in Human Cell Lines (72h treatment)

| Cell Line | Cell Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 4.75 |

| HL-60 | Promyelocytic Leukemia | 1.35 |

| WI-38 | Normal Lung Fibroblast | 44.07 |

Table 3: Effect of this compound on Cell Cycle Distribution in HT-29 Cells (24h treatment)

| Treatment Concentration (µM) | % of Cells in G1 Phase |

| 0 (Control) | Not specified |

| 2.5 | 85.98 |

| 5.0 | 86.49 |

| 10.0 | 86.05 |

Mechanism of Action: Induction of G1 Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily through the induction of cell cycle arrest at the G1 phase. This is achieved by disrupting the transcriptional program regulated by BRD4, most notably through the downregulation of the c-Myc oncogene.

Signaling Pathway

The inhibition of BRD4 by this compound initiates a signaling cascade that culminates in cell cycle arrest. The key steps in this pathway are:

-

BRD4 Inhibition: this compound competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its association with chromatin.

-

c-Myc Downregulation: The displacement of BRD4 from the promoter and enhancer regions of the MYC gene leads to a rapid decrease in its transcription.

-

Upregulation of CDK Inhibitors: The reduction in c-Myc levels relieves its repressive effect on cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.

-

G1 Arrest: The increased expression of p21 and p27 leads to the inhibition of CDK4/6-Cyclin D and CDK2-Cyclin E complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state, and ultimately leading to G1 cell cycle arrest.

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle arrest.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Materials:

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as c-Myc, p21, and p27.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.

Conclusion

This compound is a potent inhibitor of BRD4 that demonstrates significant anti-proliferative activity in cancer cell lines. Its mechanism of action involves the disruption of BRD4-dependent transcription, leading to the downregulation of c-Myc and the subsequent induction of G1 cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other related compounds in preclinical drug development.

References

- 1. Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Frontiers | Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]

Chemical structure and properties of BRD4 Inhibitor-20

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of BRD4 Inhibitor-20, a potent and orally active inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a particular focus on Bromodomain-containing protein 4 (BRD4). This document outlines its chemical structure, key biological properties, and the methodologies used for its characterization.

Chemical Structure and Properties

This compound, with the Chemical Abstracts Service (CAS) number 2490311-14-1, possesses the molecular formula C18H18N2O4S.[1] Its structure is characterized by an indole-2-one core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2490311-14-1 | [2][3][4][5] |

| Molecular Formula | C18H18N2O4S | [1][5] |

| Molecular Weight | 358.41 g/mol | [1] |

| SMILES | CC(=C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O)C | [1][5] |

| Solubility | Soluble in DMSO at 125 mg/mL (348.76 mM) with ultrasonic assistance. | [5] |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BRD4.[6] By occupying this pocket, it displaces BRD4 from acetylated histones and transcription factors, thereby impeding the transcription of key oncogenes such as c-Myc.[2] This disruption of transcriptional programs leads to anti-proliferative effects and cell cycle arrest in cancer cells.

Inhibitory Activity

This compound demonstrates potent inhibitory activity against the two bromodomains of BRD4, BD1 and BD2, with IC50 values in the nanomolar range.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| BRD4 (BD1) | 19 | [2][5] |

| BRD4 (BD2) | 28 | [2][5] |

| BRD2 (BD1) | 24 | [2] |

| BRD2 (BD2) | 18 | [2] |

Anti-Proliferative Activity

The compound exhibits significant anti-proliferative effects across various cancer cell lines.

Table 3: Anti-Proliferative Activity of this compound (72h incubation)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 4.75 | [2] |

| HL-60 | Leukemia | 1.35 | [2] |

| WI-38 | Normal Lung Fibroblast | 44.07 | [2] |

Cell Cycle Arrest

Treatment with this compound leads to a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle. In HT-29 cells treated for 24 hours, the percentage of cells in the G1 phase increased to 85.98%, 86.49%, and 86.05% at concentrations of 2.5, 5.0, and 10.0 µM, respectively.[2]

Signaling Pathway

BRD4 inhibitors exert their effects by disrupting the BRD4-mediated transcriptional activation of key genes involved in cell proliferation and survival. The following diagram illustrates the simplified signaling pathway.

Caption: BRD4 Signaling Pathway and Inhibition.

Synthesis

The synthesis of this compound is detailed in the publication by Yu Xu, et al. in the European Journal of Medicinal Chemistry (2020, 208, 112780). Researchers should refer to this publication for a comprehensive, step-by-step synthesis protocol.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

BRD4 Inhibition Assay (AlphaScreen)

This assay quantifies the ability of an inhibitor to disrupt the interaction between BRD4 and an acetylated histone peptide.

Caption: BRD4 AlphaScreen Experimental Workflow.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 0.01% BSA, 5 mM DTT). Dilute GST-tagged BRD4 protein (BD1 or BD2) and biotinylated tetra-acetylated histone H4 peptide to their optimal concentrations in the assay buffer.[7]

-

Compound Plating: Serially dilute this compound in DMSO and add to the wells of a 384-well plate. The final DMSO concentration should be kept below 1%.[7][8]

-

Reaction Incubation: Add the BRD4 protein and biotinylated histone peptide mixture to the wells. Incubate at room temperature for 30 minutes.[8][9]

-

Bead Addition: Add Glutathione AlphaLISA Acceptor beads diluted in detection buffer. Incubate for 30 minutes at room temperature in the dark.[8][9]

-

Second Bead Addition: Add Streptavidin-conjugated Donor beads diluted in detection buffer. Incubate for 15-30 minutes at room temperature in the dark.[9]

-

Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis: Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

c-Myc Expression Analysis (Western Blot)

This protocol details the detection of c-Myc protein levels in cells treated with this compound.

Protocol:

-

Cell Treatment and Lysis: Seed cells and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).[2] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load 10-25 µg of total protein per lane onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Flow Cytometry)

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.

Protocol:

-

Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified duration (e.g., 24 hours).[2]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[10][11]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10][11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

References

- 1. CAS号:2490311-14-1-BRD4 Inhibitor-20 - this compound-科华智慧 [kehuaai.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. molnova.com [molnova.com]

- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay in Summary_ki [bdb99.ucsd.edu]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

The Downregulation of c-Myc Expression by BRD4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene c-Myc is a critical transcription factor that governs a vast array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of numerous human cancers, making it a highly sought-after therapeutic target. However, the direct inhibition of c-Myc has proven to be a formidable challenge. An alternative and promising strategy that has emerged is the targeting of epigenetic regulators that control c-Myc expression. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has been identified as a key regulator of c-Myc transcription. This technical guide provides an in-depth overview of the effect of BRD4 inhibitors on c-Myc expression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

The BRD4-c-Myc Axis: A Key Therapeutic Target

BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. In many cancer types, BRD4 is enriched at the super-enhancers that drive the expression of key oncogenes, including c-Myc. By occupying these regulatory regions, BRD4 facilitates the transcription of c-Myc, leading to the sustained proliferation of cancer cells.

BRD4 inhibitors are small molecules that competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones. This displacement of BRD4 from chromatin leads to a significant and rapid downregulation of c-Myc transcription and subsequent protein expression. This mechanism of action has shown considerable therapeutic potential in preclinical models of various hematological malignancies and solid tumors.

Quantitative Effects of BRD4 Inhibitors on c-Myc Expression

The following tables summarize the quantitative effects of various BRD4 inhibitors on c-Myc expression and cell viability in different cancer cell lines.

Table 1: Effect of BRD4 Inhibitors on c-Myc mRNA and Protein Expression

| BRD4 Inhibitor | Cancer Cell Line | Treatment Conditions | c-Myc mRNA Reduction | c-Myc Protein Reduction | Reference |

| JQ1 | Colorectal Cancer (various) | 500-1000 nM for 24h | 50-75% | >50% | [1] |

| JQ1 | Endometrial Cancer (HEC-1A, Ishikawa) | 2.5 µM | Significant reduction (quantification not specified) | Significant reduction (quantification not specified) | [2] |

| JQ1 | Pancreatic Ductal Adenocarcinoma (PDAC tumorgrafts) | Not specified | ~17-30% | No consistent effect | [3] |